

Mal-PEG2-acid: A Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest		
Compound Name:	Mal-PEG2-acid	
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Introduction

Mal-PEG2-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, connected by a hydrophilic two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a diverse range of molecules. This guide provides an indepth overview of the chemical properties, reactivity, and common applications of **Mal-PEG2-acid**, complete with experimental protocols and visual diagrams to facilitate its effective use in research and development.

Chemical Properties

Mal-PEG2-acid is a well-defined molecule with consistent chemical and physical properties. The presence of the PEG spacer enhances its aqueous solubility, a crucial feature for bioconjugation reactions that are often performed in aqueous buffers.



Property	Value	Source
Molecular Formula	C11H15NO6	[1]
Molecular Weight	257.24 g/mol	[1]
CAS Number	1374666-32-6	[1]
Appearance	White to off-white solid or viscous liquid	[2]
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, DMF, and other polar organic solvents	
pKa (Carboxylic Acid)	Not explicitly reported in the searched literature, but expected to be in the range of 4-5, typical for aliphatic carboxylic acids.	_

Reactivity and Reaction Mechanisms

The utility of **Mal-PEG2-acid** stems from its two distinct reactive functional groups: the maleimide and the carboxylic acid.

Maleimide Reactivity: Thiol-Michael Addition

The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond.

Key Reaction Parameters:

• pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[3] At pH values below 6.5, the reaction rate is significantly slower due to the protonation of the thiol group. Above pH 7.5, the maleimide can also react with primary amines (e.g., lysine residues), leading to a loss of specificity.



- Temperature: The reaction typically proceeds efficiently at room temperature (20-25°C).
- Side Reactions: At higher pH, hydrolysis of the maleimide ring can occur, rendering it
 unreactive towards thiols. Additionally, the resulting thioether bond can undergo a retroMichael reaction, particularly in the presence of other thiols, leading to potential instability.

Experimental Protocol: Conjugation of a Thiol-Containing Molecule to Mal-PEG2-acid

This protocol provides a general procedure for the conjugation of a protein with an accessible cysteine residue to **Mal-PEG2-acid**.

Materials:

- Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)
- Mal-PEG2-acid
- Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
- Reducing agent (optional, for exposing cysteine residues): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
- · Quenching reagent: N-acetylcysteine or L-cysteine.
- Desalting column for purification.

Procedure:

- Protein Preparation (if necessary): If the target thiol groups are in the form of disulfide bonds, they must first be reduced.
 - Dissolve the protein in conjugation buffer.
 - Add a 10-20 fold molar excess of TCEP.
 - Incubate at 37°C for 30-60 minutes.



- Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
- Conjugation Reaction:
 - Dissolve Mal-PEG2-acid in a small amount of an organic solvent like DMSO or DMF to prepare a stock solution.
 - Immediately add a 5-20 fold molar excess of the Mal-PEG2-acid stock solution to the prepared protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
 - Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
- · Quenching:
 - Add a 2-fold molar excess of the quenching reagent (relative to the initial amount of Mal-PEG2-acid) to stop the reaction.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess, unreacted Mal-PEG2-acid and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

Carboxylic Acid Reactivity: Amide Bond Formation

The terminal carboxylic acid group of **Mal-PEG2-acid** can be coupled to primary amines to form a stable amide bond. This reaction typically requires activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the active intermediate.

Key Reaction Parameters:

 Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. MES buffer is commonly used for this step as it does not contain amines or carboxylates that could interfere with the reaction.



- Coupling pH: The reaction of the activated NHS ester with the amine is most efficient at a pH of 7.2-8.5.
- Temperature: The activation and coupling reactions are typically performed at room temperature.

Experimental Protocol: EDC/NHS Coupling of **Mal-PEG2-acid** to an Amine-Containing Molecule

This protocol outlines a two-step procedure for conjugating the carboxylic acid of **Mal-PEG2-acid** to a molecule containing a primary amine.

Materials:

- Mal-PEG2-acid
- Amine-containing molecule
- Activation Buffer: 0.1 M MES, pH 5.5
- Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching solution: Hydroxylamine or Tris buffer
- Purification system (e.g., HPLC)

Procedure:

- Activation of Mal-PEG2-acid:
 - Dissolve Mal-PEG2-acid in Activation Buffer.
 - Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the solution.
 - Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

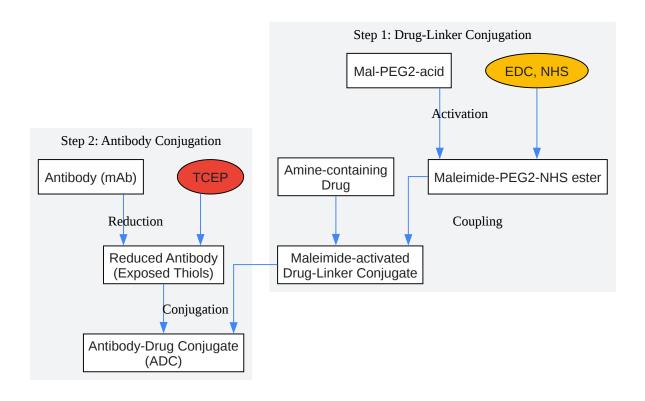


- Coupling to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Add the activated Mal-PEG2-acid solution to the amine-containing molecule solution.
 - Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
- · Quenching:
 - Add the quenching solution to stop the reaction.
- Purification:
 - Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Logical Workflow for Creating a Bioconjugate

The dual reactivity of **Mal-PEG2-acid** allows for a sequential conjugation strategy, which is fundamental to its application in creating complex biomolecules like antibody-drug conjugates.





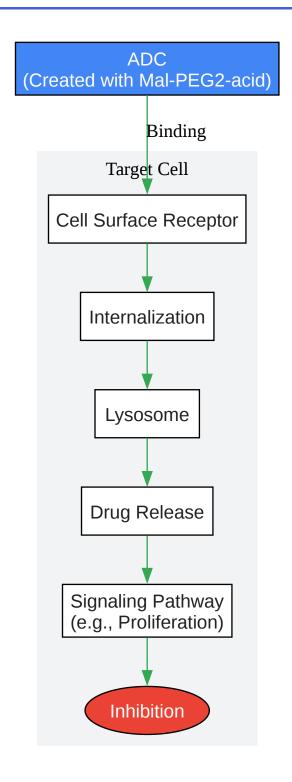
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using Mal-PEG2-acid.

Signaling Pathway Visualization (Hypothetical)

While **Mal-PEG2-acid** itself is not part of a signaling pathway, it is a tool used to create molecules that can interact with such pathways. For instance, an ADC created with **Mal-PEG2-acid** could target a cancer cell surface receptor and, upon internalization, release a drug that inhibits a critical signaling pathway.





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Caption: Mechanism of action for an ADC utilizing a Mal-PEG2-acid linker.

Conclusion



Mal-PEG2-acid is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its well-defined structure, favorable solubility, and dual reactivity enable the precise and efficient coupling of a wide array of molecules. A thorough understanding of its chemical properties and the kinetics of its reactions is paramount for its successful application in the development of novel therapeutics, diagnostics, and research tools. By following established protocols and carefully controlling reaction conditions, researchers can effectively harness the potential of **Mal-PEG2-acid** to advance their scientific endeavors.

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